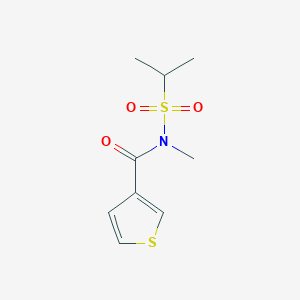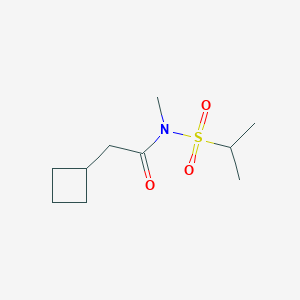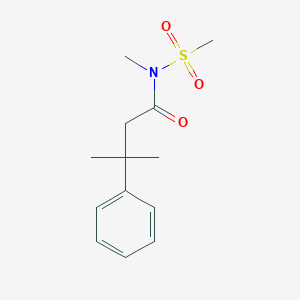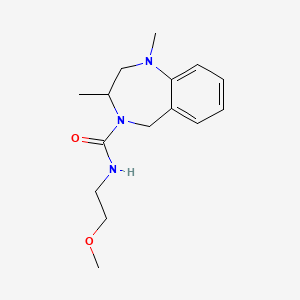
3-(2-Chlorophenyl)-1-(3,5-dimethyl-1,2-oxazol-4-yl)-1-methylurea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Chlorophenyl)-1-(3,5-dimethyl-1,2-oxazol-4-yl)-1-methylurea is a synthetic compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. The compound is also known as CD-437 and belongs to the class of retinoid X receptor (RXR) agonists.
Wirkmechanismus
CD-437 exerts its effects by binding to and activating RXRs, which are nuclear receptors involved in the regulation of gene expression. Activation of RXRs leads to the formation of heterodimers with other nuclear receptors, such as retinoic acid receptors (RARs), and subsequent regulation of target genes.
Biochemical and Physiological Effects:
CD-437 has been shown to induce apoptosis in cancer cells through the upregulation of pro-apoptotic genes and downregulation of anti-apoptotic genes. The compound also inhibits bone resorption by suppressing the differentiation and activity of osteoclasts. In psoriasis, CD-437 regulates the differentiation of keratinocytes, which are the main cells involved in the pathogenesis of the disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of CD-437 in laboratory experiments is its high purity and stability, which allows for consistent and reproducible results. However, the compound is relatively expensive compared to other drugs and may not be suitable for large-scale experiments. Additionally, CD-437 has a low solubility in aqueous solutions, which may limit its use in certain assays.
Zukünftige Richtungen
There are several potential future directions for research on CD-437. One area of interest is the development of CD-437 analogs with improved pharmacokinetic properties and efficacy. Another direction is the investigation of CD-437 in combination with other drugs for the treatment of cancer and other diseases. Finally, the role of CD-437 in the regulation of other physiological processes, such as metabolism and immune function, warrants further exploration.
Synthesemethoden
The synthesis of CD-437 involves a multi-step process, which starts with the reaction between 2-chlorophenyl isocyanate and 3,5-dimethyl-4-amino-1,2-oxazole. The resulting intermediate is then reacted with N-methyl-N-(trimethylsilyl)acetamide to form the final product. The process has been optimized to yield high purity and high yield of the compound.
Wissenschaftliche Forschungsanwendungen
CD-437 has been extensively studied for its potential as a therapeutic agent in various diseases, including cancer, osteoporosis, and psoriasis. The compound has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit bone resorption, and regulate cell differentiation in psoriasis.
Eigenschaften
IUPAC Name |
3-(2-chlorophenyl)-1-(3,5-dimethyl-1,2-oxazol-4-yl)-1-methylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN3O2/c1-8-12(9(2)19-16-8)17(3)13(18)15-11-7-5-4-6-10(11)14/h4-7H,1-3H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWBSIGQQEDKJIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)N(C)C(=O)NC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(6,8-dichloro-3,4-dihydro-1H-isoquinolin-2-yl)methyl]-5-methyl-1,3,4-oxadiazole](/img/structure/B7583743.png)





![1-Methyl-5-(9-methyl-3,9-diazabicyclo[4.2.1]nonane-3-carbonyl)pyrrole-3-carbonitrile](/img/structure/B7583765.png)

![3-[(5-Methylpyrazin-2-yl)methylsulfanyl]benzonitrile](/img/structure/B7583789.png)
![2,3,4a,5,6,7,8,8a-Octahydrobenzo[b][1,4]oxazin-4-yl-(6-methoxypyridin-2-yl)methanone](/img/structure/B7583816.png)


![N-[3-(dimethylcarbamoyl)-4-methylphenyl]pyrrolidine-1-carboxamide](/img/structure/B7583835.png)
